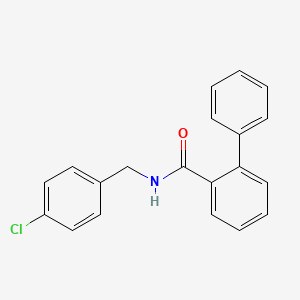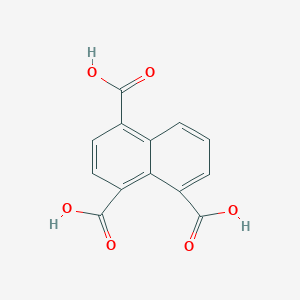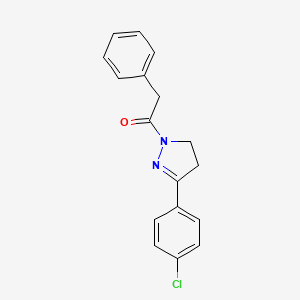
3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes or proteins involved in various biological processes. For example, in cancer cells, it has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis, or programmed cell death, by activating specific pathways. It also inhibits the growth and proliferation of cancer cells by interfering with DNA replication and cell division. In fungi and bacteria, it disrupts the cell wall and membrane, leading to cell death. In insects and plants, it interferes with specific enzymes and proteins involved in various biological processes, leading to growth inhibition and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole in lab experiments is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using standard equipment and reagents. Additionally, this compound has a range of potential applications, making it a versatile tool for scientific research.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when handling and using this compound. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for research involving 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its potential use as an anticancer agent in combination with other drugs. Another direction is to explore its potential use as a herbicide and insecticide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields, such as industry and materials science.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method is relatively simple, and it has unique biochemical and physiological effects that make it a versatile tool for scientific research. However, caution should be taken when handling and using this compound due to its potential toxicity, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole involves the condensation of 4-chloroacetophenone and benzaldehyde in the presence of hydrazine hydrate. The resulting product is then subjected to a cyclization reaction to form the desired compound. This method is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. In industry, it has been explored for its potential use as a polymer stabilizer.
Eigenschaften
IUPAC Name |
1-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-15-8-6-14(7-9-15)16-10-11-20(19-16)17(21)12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBGZPNPFJBDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

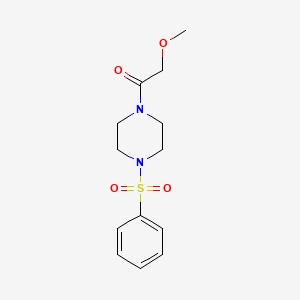
![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

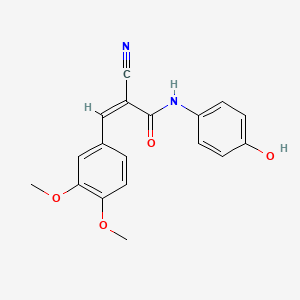
![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
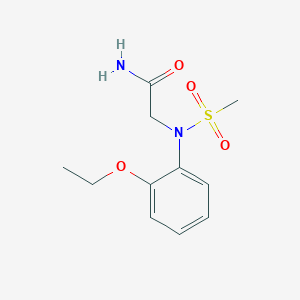
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
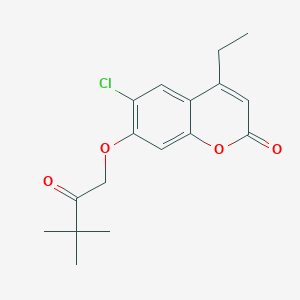

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
